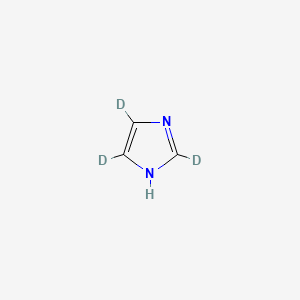

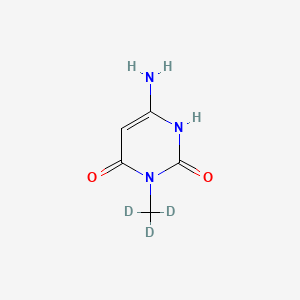

Imidazole-d3

概要

説明

Imidazole-d3 is a biochemical used for proteomics research. It has a molecular formula of C3HD3N2 and a molecular weight of 71.08 .

Synthesis Analysis

Imidazole and its derivatives have found applications in medicine, synthetic chemistry, and industry. The synthesis of imidazole derivatives has been a focus of research over the last few years (2018–2022), with a focus on diverse multicomponent reactions conducted under different conditions . There are several approaches for the synthesis of substituted imidazoles by condensation , ring cyclization , oxidation conversion , solid face analysis , flash vacuum pyrolysis , microreactor and ionic liquid promoted technique .

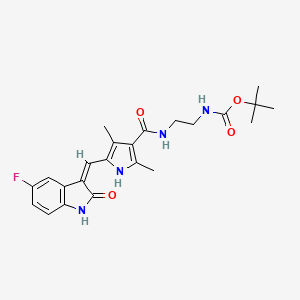

Molecular Structure Analysis

Imidazole is a five-membered aromatic heterocycle with three carbon and two nitrogen atoms. The two nitrogen atoms are arranged in the 1st and 3rd positions . Imidazole is a basic building block of many biologically important molecules, such as histamine and histidine .

Chemical Reactions Analysis

Imidazole and its derivatives possess remarkable versatility, finding applications in medicine, synthetic chemistry, and industry. This review explores the latest advancements observed over the last few years (2018–2022), focusing on diverse multicomponent reactions conducted under different conditions .

Physical And Chemical Properties Analysis

Imidazole exhibits both acidic and basic properties due to the presence of a pair of non-bonded electrons on one of its nitrogen atoms, which can accept protons, and a hydrogen atom on the other nitrogen atom, which can donate a proton .

科学的研究の応用

Structural and Biochemical Significance

Imidazole rings are crucial in medicinal chemistry due to their presence in natural products and synthetic molecules. Their structure allows them to bind with various enzymes and receptors, showing broad bioactivities. Imidazole-based compounds are used in treating diseases and are valuable in diagnostics and pathology. The electron-rich characteristic of the imidazole ring is significant for these interactions and therapeutic potency (Zhang et al., 2014).

Bioactive Heterocycles and Drug Discovery

Imidazoles, as a class of heterocycles, include vital biomolecules like histidine and biotin. Their insertion in drug discovery is crucial due to their broad therapeutic properties. Imidazole drugs are used in various clinical medicine areas, highlighting their significance in pharmacological studies and chemotherapeutic properties (Luca, 2006).

Synthesis and Biological Properties

The synthesis of imidazole derivatives and their evaluation in biological contexts, such as antioxidant properties and enzyme inhibition activities, are significant areas of study. Quantum chemical calculations and molecular docking techniques are often employed to understand these compounds' molecular geometry and interactions (Ahmad et al., 2018).

Therapeutic Potential and Mechanisms

Imidazole-containing compounds show potential in treating various diseases. The unique structure of the imidazole scaffold facilitates binding with enzymes, proteins, and receptors. Research focuses on their anti-cancer, anti-microbial, and anti-inflammatory activities, with mechanisms involving enzyme inhibition and DNA stabilization (Alghamdi et al., 2021).

Impact on Material Science

Imidazole's role extends beyond biological applications to material research. Its structural and polymeric transformations under various conditions, like high pressure, are of interest for material applications. Studies explore the intermolecular interactions and molecular features of imidazole under different physical conditions (Sharma et al., 2015).

Role in Biological Processes

The imidazole nucleus is integral to many bioactive heterocyclic compounds with diverse biological and clinical applications. Research in this field involves synthesizing various imidazole derivatives and exploring their biological activities across a range of conditions, including cancer, viral infections, and inflammation (Narasimhan et al., 2011).

Safety And Hazards

将来の方向性

The research and development of imidazole and benzimidazole-containing drugs is an increasingly active and attractive topic of medicinal chemistry . This review explores the latest advancements observed over the last few years (2018–2022), focusing on diverse multicomponent reactions conducted under different conditions .

特性

IUPAC Name |

2,4,5-trideuterio-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4N2/c1-2-5-3-4-1/h1-3H,(H,4,5)/i1D,2D,3D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAXXELZNTBOGNW-CBYSEHNBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(N=C(N1)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

71.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Imidazole-d3 | |

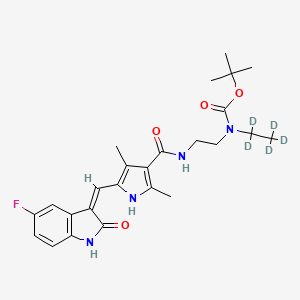

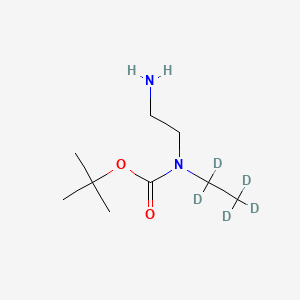

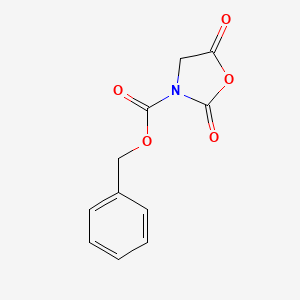

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

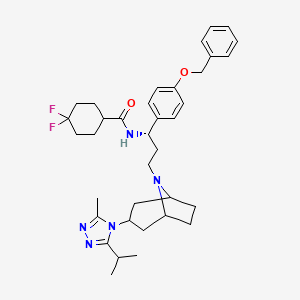

![(1S)-N-tert-Butyloxycarbonyl-1-(4-benzyloxyphenyl)-3-[(3-exo)-3-[3-methyl-5-(1-methylethyl)-4H-1,2,4-triazol-4-yl]-8-azabicyclo[3.2.1]oct-8-yl]propylamine](/img/structure/B587286.png)